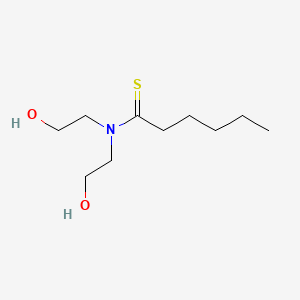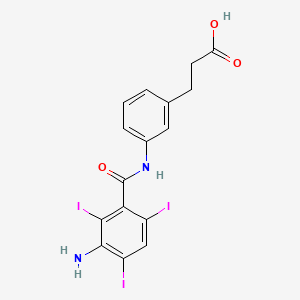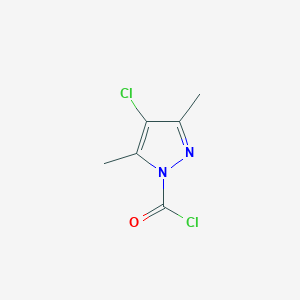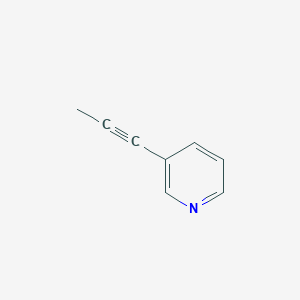
Pyridine, 3-(1-propynyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(1-propynyl)-(9CI) is an organic compound that belongs to the class of pyridines It is characterized by the presence of a propynyl group attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-propynyl)-(9CI) typically involves the reaction of pyridine with a propynylating agent. One common method is the Sonogashira coupling reaction, where pyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-(1-propynyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives with reduced propynyl groups.
Substitution: Pyridine derivatives with various functional groups replacing the propynyl group.
Applications De Recherche Scientifique
Pyridine, 3-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in coordination chemistry and in the study of enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(1-propynyl)-(9CI) involves its interaction with various molecular targets. The propynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinemethanol: This compound has a hydroxymethyl group instead of a propynyl group.
3-(Hydroxymethyl)pyridine: Similar to 3-Pyridinemethanol, it has a hydroxymethyl group.
2-(1-Propynyl)phenanthrene: This compound has a propynyl group attached to a phenanthrene ring.
Uniqueness
Pyridine, 3-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
Propriétés
Formule moléculaire |
C8H7N |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
3-prop-1-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,1H3 |
Clé InChI |
GNPRXXGKEWSOHB-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



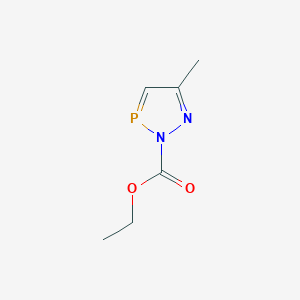
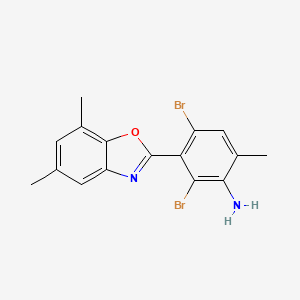
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)


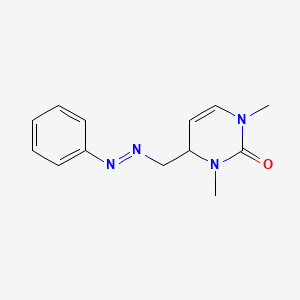


![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
